Product packaging for Biotin-PEG4-S-S-acid(Cat. No.:)

Biotin-PEG4-S-S-acid

Cat. No.: B12281710
M. Wt: 654.9 g/mol
InChI Key: JHFNDTQMSDEJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG4-S-S-acid (CAS 1380166-80-2) is a specialized cleavable biotinylation reagent designed to efficiently introduce biotin moieties into amine-containing biomolecules, such as proteins and cell surfaces . Its key feature is a disulfide bond (S-S) incorporated within the linker, which can be selectively cleaved using common reducing agents like DTT (Dithiothreitol), BME (Beta-Mercaptoethanol), or TCEP (Tris(2-carboxyethyl)phosphine) to remove the biotin tag as needed for downstream analysis . The compound contains a carboxylic acid (COOH) functional group, which allows for straightforward conjugation to primary amines via standard carbodiimide coupling chemistry . The structure includes a polyethylene glycol (PEG) spacer comprising four ethylene glycol units. This PEG4 chain significantly enhances the solubility of biotinylated complexes in aqueous solutions and reduces steric hindrance by increasing the distance between the biotin group and the conjugated molecule, which can improve binding efficiency to streptavidin . This combination of features makes this compound an invaluable tool for diverse research applications, including pull-down assays, protein isolation, and cell surface labeling, where the ability to gently reverse the biotinylation is critical . The product is supplied as a solid and should be stored at -20°C, protected from light and moisture to maintain stability . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H46N4O9S3 B12281710 Biotin-PEG4-S-S-acid

Properties

Molecular Formula

C26H46N4O9S3

Molecular Weight

654.9 g/mol

IUPAC Name

3-[2-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35)

InChI Key

JHFNDTQMSDEJOG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Starting Materials Selection

The synthesis begins with selecting appropriate precursors:

Component Function Typical Precursor
Biotin Unit Affinity tag Biotin or activated biotin derivative
PEG4 Spacer Solubility enhancer Tetraethylene glycol derivatives
Disulfide Bond Cleavable linker Lipoic acid or other disulfide precursors
Carboxylic Acid Conjugation point Protected carboxylic acid derivatives

Synthetic Strategy Overview

Detailed Synthetic Procedure

The preparation of this compound can be accomplished through several synthetic routes. Below is a detailed procedure based on the synthesis of similar biotin-PEG conjugates:

Preparation of PEG4-Disulfide Intermediate

The PEG4-disulfide component is often prepared using lipoic acid as the disulfide source:

  • Dissolve lipoic acid-PEG-maleimide (100 μM) in an appropriate solvent (DMF or DMSO).
  • Add thiol-PEG-biotin solution (100 μM) to the reaction mixture.
  • Allow the reaction to proceed at 25°C for 17 hours with continuous shaking.
  • Filter the mixture using a molecular weight cutoff filter (≥7000 Da) to remove unreacted components.
  • Collect the filtrate containing the PEG4-disulfide intermediate.

Biotin Conjugation

The biotin moiety is typically introduced using activated biotin derivatives:

  • Prepare a solution of NHS-activated biotin in anhydrous DMF or DMSO.
  • Add the biotin solution to the PEG4-disulfide intermediate under basic conditions (pH 7.2-8.0).
  • Maintain the reaction at room temperature for 2-4 hours with gentle stirring.
  • Monitor the reaction progress using TLC or LC-MS.

Carboxylic Acid Deprotection

If the carboxylic acid terminus is protected during synthesis:

  • Subject the protected intermediate to mild hydrolysis conditions (e.g., LiOH in THF/water).
  • Maintain the pH between 10-11 for 1-2 hours at room temperature.
  • Acidify the solution to pH 2-3 using HCl to ensure complete protonation of the carboxylic acid.
  • Extract the product using an appropriate organic solvent (e.g., ethyl acetate).
  • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

Purification Techniques

The purification of this compound requires careful consideration of its amphiphilic nature:

Chromatographic Purification

Purification Method Conditions Advantages
Reverse-Phase HPLC C18 column, Acetonitrile/water gradient with 0.1% TFA High resolution, suitable for final purification
Flash Chromatography Silica gel, DCM/MeOH gradient Suitable for larger scale preparations
Size Exclusion Sephadex LH-20, MeOH/water Effective for removing high molecular weight impurities

Solid Phase Extraction Protocol

For intermediate purification or smaller quantities:

  • Condition a C18 cartridge with 100% acetonitrile containing 0.1% TFA.
  • Equilibrate with 100% water containing 0.1% TFA.
  • Load the crude product solution onto the cartridge.
  • Wash with 100% water containing 0.1% TFA to remove water-soluble impurities.
  • Elute the product with 30% water/70% acetonitrile containing 0.1% TFA.
  • Lyophilize the eluate to obtain the purified product.

Alternative Preparation Methods

Solid-Phase Synthesis Approach

An alternative approach utilizes solid-phase synthesis techniques:

  • Begin with Rink amide resin as a solid support.
  • Couple Fmoc-protected PEG4 units using DIC/HOBt activation.
  • Introduce a disulfide-containing linker after Fmoc deprotection.
  • Couple biotin using DIC/HOBt chemistry.
  • Introduce a protected carboxylic acid moiety at the appropriate position.
  • Cleave the compound from the resin using TFA/TIS/water (95:2.5:2.5).
  • Deprotect the carboxylic acid if necessary.

Enzymatic Coupling Method

For specific applications requiring mild conditions:

  • Prepare an activated biotin derivative using biotin ligase (BirA).
  • React with a PEG4-disulfide-carboxylic acid derivative under controlled pH (7.2-7.5).
  • Purify using affinity chromatography with avidin-functionalized resin.
  • Elute under mild conditions to preserve the disulfide bond integrity.

Quality Control and Analytical Methods

Verification of successful synthesis and purity assessment typically involves:

Analytical Techniques

  • LC-MS Analysis : To confirm molecular weight and assess purity.
  • NMR Spectroscopy : 1H and 13C NMR to confirm structural integrity.
  • FTIR Spectroscopy : To verify functional group presence.
  • Elemental Analysis : To confirm elemental composition.

Functional Assays

To verify the biological activity of the prepared this compound:

  • Streptavidin Binding Assay : Using surface plasmon resonance to measure binding affinity.
  • Disulfide Cleavage Test : Using reducing agents like DTT to confirm cleavage efficiency.
  • Carboxylic Acid Reactivity : Using amine coupling assays to verify conjugation capacity.

Applications and Scale Considerations

Laboratory Scale Preparation

For research purposes requiring milligram quantities:

  • Standard solution-phase chemistry using 1-5 mmol starting materials.
  • Purification by column chromatography and HPLC.
  • Typical yields range from 65-85% for the overall synthesis.

Scale-Up Considerations

For larger-scale production:

  • Implement continuous flow chemistry for critical steps.
  • Optimize solvent usage and implement solvent recycling.
  • Consider enzymatic approaches for specific transformations.
  • Implement in-process controls to maintain quality.

Chemical Reactions Analysis

Amine Bioconjugation via NHS Ester Activation

Biotin-PEG4-S-S-acid reacts with primary amines (e.g., lysine residues or N-terminal amines on proteins) through its NHS ester group. This reaction forms stable amide bonds, enabling biotinylation of target molecules.

Reaction Mechanism :

NHS ester+Primary amineAmide bond+N-hydroxysuccinimide (byproduct)\text{NHS ester} + \text{Primary amine} \rightarrow \text{Amide bond} + \text{N-hydroxysuccinimide (byproduct)}

Key Parameters :

ParameterConditionsSource
pH Range 7.0 – 9.0 (optimal at 8.0–8.5)
Buffer Phosphate, HEPES, or carbonate
Temperature 4°C – 25°C
Reaction Time 30 minutes – 2 hours

This reaction is critical for labeling proteins, antibodies, or nanoparticles with biotin, facilitating downstream purification or detection via streptavidin-based systems .

Reductive Cleavage of Disulfide Bonds

The disulfide (S-S) bond in this compound allows controlled release of biotinylated molecules under reducing conditions.

Reaction Mechanism :

S-S bond+Reducing agent2×Thiol (-SH groups)\text{S-S bond} + \text{Reducing agent} \rightarrow 2 \times \text{Thiol (-SH groups)}

Cleavage Efficiency :

Reducing AgentConcentrationTimeEfficiencySource
DTT 10–50 mM30 min>90%
TCEP 5–20 mM15 min>95%

This cleavage is reversible and enables applications such as:

  • Recovery of intact proteins from streptavidin resins .

  • Triggered drug release in intracellular environments (e.g., cytoplasm with high glutathione levels) .

Stability and Practical Considerations

  • Amide Bond Stability : Resists hydrolysis under physiological conditions (pH 7.4, 37°C) .

  • Disulfide Stability : Stable in oxidizing environments but cleaves rapidly in the presence of 10 mM DTT .

  • Solubility : Enhanced by the PEG4 spacer, enabling reactions in aqueous buffers .

Scientific Research Applications

Drug Delivery Systems

Biotin-PEG4-S-S-acid has significant potential in targeted drug delivery systems. The biotin moiety allows for targeting cells that express biotin receptors, while the PEG spacer enhances circulation time in the bloodstream. The cleavable disulfide bond permits controlled release of the drug in the presence of reducing agents found within specific cellular environments.

Case Study: Targeted Chemotherapy

A study demonstrated the use of biotinylated nanoparticles conjugated with chemotherapeutic agents. These nanoparticles effectively targeted cancer cells expressing high levels of biotin receptors, leading to increased therapeutic efficacy and reduced side effects compared to conventional treatments.

Bioconjugation Techniques

Bioconjugation refers to the process of linking biomolecules together. This compound serves as an efficient linker molecule that facilitates this process. The compound allows for subsequent purification or detection using streptavidin, while the PEG spacer reduces steric hindrance.

Data Table: Comparison of Bioconjugation Methods

MethodAdvantagesDisadvantages
This compoundHigh specificity; cleavable linkerRequires reducing conditions for cleavage
Traditional cross-linkersSimplicity; no need for reducing agentsLower specificity; potential for non-specific binding

Biosensing Applications

The ability to modify surfaces with biotin groups using this compound enables the creation of biosensing platforms. These platforms can capture streptavidin-conjugated molecules, allowing for specific target detection or manipulation.

Case Study: Biosensor Development

A biosensor developed using biotinylated surfaces demonstrated enhanced sensitivity in detecting biomarkers associated with diseases such as cancer and diabetes. This approach showcased the utility of this compound in diagnostic applications .

Protein Labeling and Detection

This compound is extensively used for labeling proteins and other biomolecules with biotin, enhancing detection and purification processes in biochemical assays. The labeled proteins typically retain their biological functions, making this compound valuable in various research applications.

Data Table: Applications in Protein Labeling

ApplicationDescriptionExample Use Case
Affinity ChromatographyPurification of biotinylated proteinsIsolation of antibodies
ImmunoassaysDetection of specific proteinsELISA assays for disease biomarkers
Cellular ImagingVisualization of protein interactionsTracking protein localization in cells

Mechanism of Action

Biotin-PEG4-S-S-acid exerts its effects through the biotin-streptavidin interaction. The biotin moiety binds with high affinity to streptavidin or avidin, forming a stable complex. This interaction is utilized in various applications to immobilize, detect, or purify biotinylated molecules . The disulfide bond in the linker allows for controlled release of the biotin label under reducing conditions, providing flexibility in experimental design .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Biotin-PEG4-S-S-acid with key analogs:

Compound CAS Number Reactive Group Disulfide Bond Molecular Weight Key Features
This compound 1380166-80-2 Carboxylic acid Yes 654.86 Reducible linker; requires activation for amine coupling .
Biotin-PEG4-S-S-NHS 1260247-51-5 NHS ester Yes 751.93 Direct amine conjugation; higher reactivity but less storage stability .
NHS-PEO4-Biotin 459426-22-3 NHS ester No 588.67 Non-cleavable; shorter PEG chain (PEO4); used in stable conjugates .
Biotin-PEG4-COOH 721431-18-1 Carboxylic acid No Variable (200–20k) Non-cleavable; tunable PEG length for solubility optimization .
PLGA-SS-PEG-Biotin N/A PLGA terminal Yes Variable Polymer-based; biodegradable PLGA backbone for sustained drug delivery .

Reactivity and Conjugation Efficiency

  • Biotin-PEG4-S-S-NHS : The NHS ester enables rapid, one-step conjugation to primary amines (e.g., lysine residues) without additional activation. This is advantageous for time-sensitive applications but limits flexibility in conjugation strategies .
  • This compound : Requires activation (e.g., EDC/NHS) to form reactive intermediates for amine coupling. This allows conjugation to diverse substrates (e.g., hydroxyls via esterification) but introduces additional steps .
  • N-(Azido-PEG4)-N-bis(PEG4-acid) : Contains azide and carboxylic acid groups, enabling orthogonal conjugation (e.g., click chemistry with alkynes and carbodiimide coupling). However, it lacks biotin, limiting affinity-based applications .

Pharmacokinetic and Stability Profiles

  • Reducible Linkers : this compound and Biotin-PEG4-S-S-NHS show controlled degradation in reducing environments (e.g., intracellular glutathione), making them ideal for tumor-targeted drug delivery .
  • Non-Reducible Linkers: NHS-PEO4-Biotin and Biotin-PEG4-COOH form stable conjugates, suitable for in vivo applications requiring long-term stability. However, they lack triggered release capabilities .
  • PLGA-SS-PEG-Biotin : Combines biodegradability (PLGA) with reducibility (S-S), offering dual-controlled release mechanisms. Its higher molecular weight may affect renal clearance .

Research Findings and Key Advantages

  • This compound outperforms non-reducible analogs (e.g., Biotin-PEG4-COOH) in applications requiring stimuli-responsive release. For example, in a 2024 study, doxorubicin conjugated to this compound showed 70% tumor growth inhibition in mice, compared to 40% for the non-cleavable version .
  • Compared to Biotin-PEG4-S-S-NHS, the acid derivative allows conjugation to a broader range of substrates (e.g., carbohydrates, hydroxyls) but requires optimization of activation conditions .
  • PLGA-SS-PEG-Biotin demonstrates superior biocompatibility in implantable devices but is synthetically more complex than small-molecule PEG linkers .

Biological Activity

Biotin-PEG4-S-S-acid is a biotinylation reagent that combines biotin, polyethylene glycol (PEG), and a disulfide bond, offering unique properties for biological applications. This compound is primarily utilized for labeling biomolecules, enhancing their detection and purification in various biochemical assays. The following sections detail its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound features:

  • Biotin : A vitamin that binds strongly to streptavidin, facilitating purification and detection.
  • PEG Spacer : Provides solubility and flexibility, reducing steric hindrance during interactions with biomolecules.
  • Disulfide Bond : Allows for cleavage under reducing conditions, enabling controlled release of biotinylated molecules.

This structure enables the compound to react with primary amines present in proteins and peptides through nucleophilic attack on the N-hydroxysuccinimide (NHS) ester, forming stable amide bonds. The optimal pH for this reaction is between 7 and 9, making it suitable for various biological environments .

Biological Activity

This compound exhibits significant biological activity due to its ability to label proteins and other biomolecules with biotin. This labeling enhances detection and purification processes in biochemical assays while retaining the biological functions of the modified proteins. Key findings include:

  • Affinity Chromatography : Biotinylated proteins can be purified using streptavidin-coated beads, allowing for efficient isolation of target proteins from complex mixtures.
  • Immunoassays : The compound's ability to label antibodies facilitates their use in various immunoassays, improving sensitivity and specificity .
  • Controlled Release : The cleavable nature of the disulfide bond permits the release of biotinylated proteins in therapeutic contexts, making it valuable for targeted drug delivery systems.

Table 1: Summary of Research Applications

StudyApplicationFindings
Grafe et al. (2023)Uptake MechanismsInvestigated biotin uptake in human keratinocytes; identified transport mechanisms influenced by other vitamins .
Zhang et al. (2022)Antitumor AgentsDeveloped biotin-PEG4-DAP prodrugs showing significant antitumor efficacy with reduced toxicity compared to traditional chemotherapeutics .
Liu et al. (2023)Drug Delivery SystemsDemonstrated that this compound could effectively target drug delivery to cells expressing biotin receptors through PEGylation.

Case Study: Antitumor Activity

A recent study designed biotin-PEG4-naphthalimide derivatives as antitumor agents. The compounds were evaluated using MTT assays and xenograft models, showing promising efficacy against cancer cells while maintaining low toxicity levels. The dual targeting mechanism involved ferroptosis induction and DNA damage, highlighting the versatility of biotin-based conjugates in cancer therapy .

Q & A

Q. Table 1. Comparison of Reducing Agents for S-S Bond Cleavage

AgentMechanismOptimal Use Case
DTTThiol-disulfide exchangeIn vitro buffer systems
TCEPDirect reductionAcidic conditions (pH <4)
GlutathionePhysiological mimicCell lysate or serum

Q. Table 2. Troubleshooting Common Conjugation Challenges

IssueLikely CauseSolution
Low labeling efficiencyExcess PEG steric hindranceUse shorter PEG spacer (e.g., PEG2)
Premature S-S cleavageResidual reducing agentsPurify proteins via dialysis pre-conjugation

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